molecular formula C8H6BrF5O2S B1650874 3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester CAS No. 1211541-62-6

3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester

Cat. No.: B1650874
CAS No.: 1211541-62-6
M. Wt: 341.09
InChI Key: UJJWWMYCMCGQBE-UHFFFAOYSA-N
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Description

3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester is a chemical compound with the molecular formula C₈H₆BrF₅O₂S It is characterized by the presence of a pentafluorosulfanyl group (SF₅) and a bromine atom attached to a benzoic acid methyl ester core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester typically involves the introduction of the pentafluorosulfanyl group and the bromine atom onto a benzoic acid methyl ester framework. One common method involves the use of pentafluorosulfanyl chloride (SF₅Cl) and a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the SF₅ group.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the SF₅ group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pentafluorosulfanyl)benzoic acid: Similar structure but lacks the bromine atom and methyl ester group.

    5-Bromo-2-fluorobenzoic acid: Contains a bromine atom and a fluorine atom but lacks the SF₅ group.

    Methyl 3-bromo-5-fluorobenzoate: Contains a bromine atom and a fluorine atom but lacks the SF₅ group.

Uniqueness

3-Pentafluorosulfanyl-5-bromo-benzoic acid methyl ester is unique due to the presence of both the SF₅ group and the bromine atom on the benzoic acid methyl ester framework. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF5O2S/c1-16-8(15)5-2-6(9)4-7(3-5)17(10,11,12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWWMYCMCGQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178893
Record name (OC-6-21)-[3-Bromo-5-(methoxycarbonyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-62-6
Record name (OC-6-21)-[3-Bromo-5-(methoxycarbonyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211541-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Bromo-5-(methoxycarbonyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 g (15.3 mmol) of the compound of Example 15A were dissolved in 150 ml of methanol and 2.2 ml (30.6 mmol) of thionyl chloride were added dropwise at RT. The reaction mixture was then heated under reflux for 4 h. After cooling to RT, the major part of the solvent except for a residual volume of about 50 ml was removed on a rotary evaporator. The residue was diluted with ethyl acetate and washed successively with water, saturated sodium bicarbonate solution and saturated sodium chloride solution. After drying over magnesium sulphate, the mixture was filtered and concentrated. The crude product obtained in this manner was purified by filtration with suction over about 50 g of silica gel with dichloromethane as mobile phase. Re-concentration gave 5.06 g (97% of theory) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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